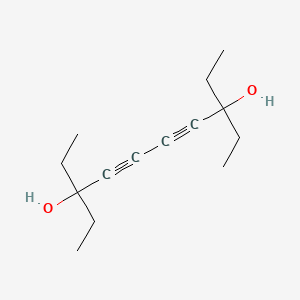

3,8-Diethyldeca-4,6-diyne-3,8-diol

Description

Properties

CAS No. |

36680-76-9 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

3,8-diethyldeca-4,6-diyne-3,8-diol |

InChI |

InChI=1S/C14H22O2/c1-5-13(15,6-2)11-9-10-12-14(16,7-3)8-4/h15-16H,5-8H2,1-4H3 |

InChI Key |

VFYAUUMKVBHTGH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C#CC#CC(CC)(CC)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,8 Diethyldeca 4,6 Diyne 3,8 Diol

Established Synthetic Pathways to 3,8-Diethyldeca-4,6-diyne-3,8-diol

The formation of this complex molecule relies on a few key strategic approaches in organic synthesis. These pathways include oxidative homocoupling reactions, coupling of terminal alkynes with carbonyl precursors, and multi-step syntheses from specific starting materials.

Oxidative Homocoupling Strategies for Diyne Diol Formation

A prominent method for synthesizing symmetrical 1,3-diynes is through the oxidative homocoupling of terminal alkynes. rsc.org This approach is central to the formation of this compound. Two notable named reactions that fall under this category are the Glaser coupling and the Eglinton coupling.

The Glaser coupling , first reported by Carl Glaser in 1869, involves the use of a copper(I) salt, such as cuprous chloride, in the presence of an oxidant like air or oxygen and a base, typically ammonia (B1221849). wikipedia.orgrsc.org The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to yield the symmetrical diyne. wikipedia.org A variation of this is the Hay coupling , which utilizes a soluble copper-TMEDA (tetramethylethylenediamine) complex, enhancing the versatility of the reaction across a wider range of solvents. wikipedia.orgorganic-chemistry.org

The Eglinton coupling , developed later, employs a stoichiometric amount of a copper(II) salt, like cupric acetate, in a solvent such as pyridine (B92270) to couple terminal alkynes. organic-chemistry.orgsynarchive.com This method avoids the need for an external oxidant as the copper(II) is reduced during the reaction. ub.edu While both Glaser and Eglinton couplings are effective for creating the diyne linkage, the specific conditions can be tailored to optimize the yield and purity of the desired diol. researchgate.net

Table 1: Comparison of Oxidative Homocoupling Reactions

| Feature | Glaser Coupling | Eglinton Coupling | Hay Coupling |

|---|---|---|---|

| Copper Source | Catalytic Copper(I) salt (e.g., CuCl) | Stoichiometric Copper(II) salt (e.g., Cu(OAc)₂) | Catalytic Copper(I) salt with TMEDA |

| Oxidant | External (e.g., O₂, air) | Internal (Cu(II) is reduced) | External (e.g., O₂, air) |

| Base | Typically ammonia or other amines | Pyridine (acts as base and solvent) | TMEDA (acts as ligand and base) |

| Key Intermediate | Copper(I) acetylide | Copper(II) acetylide | Soluble Copper(I)-TMEDA acetylide complex |

Coupling Reactions Involving Terminal Alkynes and Carbonyl Precursors

Another synthetic strategy involves the direct coupling of terminal alkynes with carbonyl compounds. The Favorskii reaction, for instance, describes the addition of a terminal alkyne to a ketone or aldehyde under basic conditions to form a propargyl alcohol. While not a direct route to the final diyne diol, this reaction is crucial for creating the necessary precursors. For the synthesis of this compound, this would involve the reaction of an appropriate terminal alkyne with 3-pentanone. Subsequent dimerization of the resulting propargyl alcohol would then yield the target molecule.

Multi-Step Synthesis from Defined Precursor Molecules

A more controlled and often higher-yielding approach involves a multi-step synthesis starting from well-defined precursor molecules. This allows for the systematic construction of the target compound, with purification of intermediates at each stage.

While 3-ethyl-1-pentyne itself is not directly used, its hydroxylated derivative, 3-ethyl-1-pentyn-3-ol (B1294680) , is a key precursor. sigmaaldrich.comnih.govfishersci.cathermofisher.com This tertiary propargyl alcohol contains the necessary carbon skeleton and hydroxyl group that will become one half of the final symmetrical diol. The synthesis of this compound is achieved through the oxidative homocoupling of 3-ethyl-1-pentyn-3-ol, as described in section 2.1.1.

Diacetylene (buta-1,3-diyne) serves as a fundamental building block for more complex diyne structures. researchgate.net In the context of synthesizing this compound, diacetylene could theoretically be di-alkylated. However, a more common and controlled approach involves the in-situ generation of the diyne moiety through the coupling of a terminal alkyne precursor, as this avoids handling the highly reactive and gaseous diacetylene. researchgate.net

3-Pentanone , also known as diethyl ketone, is a crucial starting material for generating the key intermediate, 3-ethyl-1-pentyn-3-ol. chemicalbook.comwikipedia.org The synthesis of this intermediate is achieved through the alkynylation of 3-pentanone. This reaction involves the addition of an acetylene (B1199291) anion (generated from acetylene gas and a strong base like sodium amide) to the carbonyl carbon of 3-pentanone. This nucleophilic addition results in the formation of the tertiary alcohol, 3-ethyl-1-pentyn-3-ol, which is then subjected to oxidative coupling to yield the final product.

Table 2: Precursor Molecules and Their Roles

| Precursor Molecule | Role in Synthesis |

|---|---|

| 3-Ethyl-1-pentyn-3-ol | The direct precursor that undergoes oxidative homocoupling to form the final product. |

| Diacetylene | The core structural motif that is formed during the coupling reaction. |

| 3-Pentanone | A key starting material that is converted to 3-ethyl-1-pentyn-3-ol through alkynylation. |

Solvent Systems and Reaction Environment Optimization for this compound Formation

The choice of solvent can have a significant impact on the outcome of the oxidative coupling reaction. While traditional methods often employed solvents like pyridine, modern approaches favor greener alternatives. youtube.com Solvents such as 2-propanol and ethyl lactate (B86563) have been successfully used for Hay-type couplings. youtube.comresearchgate.net The solvent can affect the solubility of the catalyst and reactants, as well as the rate of the reaction. nih.gov In some cases, solvent-free conditions have been developed, further enhancing the environmental credentials of the synthesis. researchgate.net

Optimizing the reaction environment also involves controlling the temperature and the partial pressure of oxygen. These reactions are often carried out at room temperature, although gentle heating may be required for less reactive substrates. rsc.org The concentration of the alkyne substrate is another critical parameter, especially in the synthesis of macrocyclic diynes, where high dilution is necessary to favor intramolecular coupling. For an acyclic molecule like this compound, standard concentrations are typically used.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound through copper-catalyzed homocoupling aligns well with several principles of green chemistry. The use of a catalytic amount of copper, as opposed to stoichiometric reagents, minimizes waste. youtube.com Furthermore, the use of air as the oxidant is a key green feature, with water being the only byproduct. rsc.org

Recent advancements have focused on developing even more environmentally benign systems. This includes the use of water as a solvent, which is highly desirable from a green chemistry standpoint. rsc.org Additionally, the development of recyclable, heterogeneous copper catalysts can further reduce the environmental impact of the synthesis. mdpi.com Solvent-free reaction conditions also represent a significant step towards a greener synthesis of diynes. researchgate.net

Development of Stereoselective Synthetic Routes to this compound Derivatives

This compound possesses two stereocenters at the C3 and C8 positions. The standard homocoupling of racemic 3-ethyl-1-pentyn-3-ol results in a mixture of diastereomers (a racemic pair and a meso compound). The development of stereoselective synthetic routes would allow for the synthesis of specific stereoisomers.

Separation of these diastereomers could then be achieved by chromatographic methods. Alternatively, stereoselective reduction of a corresponding diketone, 3,8-diethyldeca-4,6-diyne-3,8-dione, could be explored using chiral reducing agents or enzymatic methods, which have been shown to be effective for the synthesis of chiral 1,2- and 1,3-diols. rsc.org

Chemical Reactivity and Derivatization of 3,8 Diethyldeca 4,6 Diyne 3,8 Diol

Reactions at the Hydroxyl Functional Groups of 3,8-Diethyldeca-4,6-diyne-3,8-diol

The tertiary alcohol groups of this compound are nucleophilic centers and can undergo a variety of substitution and elimination reactions. Their reactivity is influenced by steric hindrance from the adjacent ethyl groups.

Esterification and acylation reactions involve the conversion of the hydroxyl groups into ester or acyl groups, respectively. These reactions are fundamental in modifying the polarity and chemical properties of the diol. While direct esterification with carboxylic acids can be challenging for tertiary alcohols due to steric hindrance and the potential for elimination reactions, acylation with more reactive acylating agents is a common strategy.

Common acylating agents include acid chlorides and acid anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

A general reaction scheme for the acylation of an acetylenic diol is as follows: HO-R-OH + 2 R'-COCl → R'-COO-R-OOC-R' + 2 HCl

| Acylating Agent | Catalyst/Conditions | Product Type |

| Acid Chloride (e.g., Acetyl chloride) | Pyridine, DMAP | Diester |

| Acid Anhydride (e.g., Acetic anhydride) | Pyridine, reflux | Diester |

This table presents common reagents and conditions for the acylation of diols, which are applicable to this compound.

Etherification of the hydroxyl groups in acetylenic diols can be achieved through various methods, with alkoxylation being a prominent example. This process involves the addition of epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide, to the hydroxyl groups. These reactions are typically catalyzed by Lewis acids, such as boron trifluoride (BF₃), or by alkali catalysts like potassium hydroxide (B78521) (KOH) if the diol is first converted to a more reactive ethoxylate. google.com

The use of BF₃ as a catalyst allows for the rapid preparation of derivatives containing larger quantities of propylene oxide. google.com Trialkylamine catalysts are also effective, particularly for producing derivatives with a controlled number of propylene oxide units in a one-pot process. google.com

| Reagent | Catalyst | Product Type |

| Ethylene Oxide | BF₃ or Trialkylamine | Polyether Diol |

| Propylene Oxide | BF₃ or Trialkylamine | Polyether Diol |

| Glycidyl (B131873) Ethers | Lewis Acid | Glycidyl ether-capped diol |

This table summarizes common etherification strategies for acetylenic diols like this compound.

Reduction of the diyne-diol system can be achieved through various methods. Catalytic hydrogenation can reduce the carbon-carbon triple bonds to double bonds (alkenes) or single bonds (alkanes), depending on the catalyst and reaction conditions. For example, using Lindlar's catalyst would favor the formation of the corresponding diene-diol, while a more active catalyst like palladium on carbon would lead to the fully saturated diol, (3S,8R)-3,8-dimethyldecane-3,8-diol. nih.gov

| Reaction Type | Reagents/Conditions | Potential Product |

| Oxidation | Alkaline Hydrogen Peroxide | α,β-Acetylenic Ketones |

| Partial Reduction | H₂, Lindlar's Catalyst | Diene-diol |

| Full Reduction | H₂, Pd/C | Saturated Diol |

This table outlines potential oxidation and reduction pathways for this compound.

Reactions Involving the Diyne Moiety of this compound

The conjugated diyne system is an electron-rich region of the molecule, making it susceptible to a wide range of electrophilic addition and cycloaddition reactions. The presence of two triple bonds allows for mono- or di-addition reactions. mdpi.com

The carbon-carbon triple bonds of the diyne can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation. A significant class of reactions is the metal-catalyzed hydrofunctionalization, which involves the addition of an E-H bond (where E can be boron, silicon, nitrogen, etc.) across one of the triple bonds. mdpi.comrsc.org These reactions can lead to the formation of functionalized enynes. mdpi.com

For example, the hydroboration of 1,3-diynes with an N-heterocyclic carbene borane, initiated by a radical initiator, can yield (E)-alkynylalkenyl boranes with high selectivity. rsc.org Similarly, copper-catalyzed hydroamination with amines can produce N-alkenyne products. mdpi.com

| Reaction Type | Reagent | Catalyst | Product Type |

| Hydroboration | N-heterocyclic carbene borane | Radical Initiator (AIBN) | (E)-Alkynylalkenyl borane |

| Hydroamination | Indoles, Azoles, Amides | Copper Catalyst | N-Alkenyne |

| Hydrosilylation | Silanes | Metal Catalyst | Vinylsilane |

This table provides examples of addition reactions applicable to the diyne moiety of this compound.

The diyne functionality is an excellent substrate for cycloaddition reactions. One of the most prominent examples is the Huisgen 1,3-dipolar cycloaddition of azides to alkynes, which is a cornerstone of "click chemistry". organic-chemistry.orgnih.govwikipedia.org This reaction, particularly the copper(I)-catalyzed version (CuAAC), is highly efficient, regioselective, and forms stable triazole rings. organic-chemistry.orgresearchgate.net

Given the presence of two alkyne units, this compound can potentially undergo double "click" reactions with azides to form bis-triazole derivatives. This allows for the modular construction of more complex molecules and polymers. nih.gov

Light-triggered cycloadditions have also been developed, offering spatiotemporal control over the reaction. nih.gov

| Reaction Name | Reagents | Catalyst | Product |

| Huisgen 1,3-Dipolar Cycloaddition (CuAAC) | Organic Azide | Copper(I) salt | 1,4-Disubstituted 1,2,3-Triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne, Azide | None | Triazole |

This table highlights key cycloaddition reactions, including "click" reactions, relevant to the diyne system in this compound.

Metal-Mediated Transformations of the Diyne Backbone

The diyne core of this compound is particularly susceptible to transformations mediated by transition metals. These catalysts can activate the alkyne bonds, facilitating reactions that are otherwise difficult to achieve. Gold, palladium, rhodium, and cobalt are prominent among the metals used to catalyze intricate transformations of diyne and diol-diyne systems. rsc.orgnih.govmit.edu

Gold catalysis, in particular, has been shown to be highly effective for tandem reactions involving diyne-diols. nih.gov For instance, subjecting diyne-diols to nitrogen acyclic carbene (NAC)-gold catalysts can initiate a cascade of highly selective hydroalkoxylation and hydrohydroxylation or hydroamination reactions. nih.gov This process can lead to the formation of as many as eight new bonds in a single sequence, yielding complex, rigid heterocyclic cage-like structures. nih.gov The stereochemistry of the starting diol is crucial; syn diastereomers tend to form these discrete cage compounds, while the corresponding anti diastereomers are prone to polymerization under similar conditions. nih.gov

Palladium and rhodium complexes are also instrumental in diyne chemistry. rsc.orgnih.gov Rhodium catalysts, for example, can be used in directed hydroboration reactions. mit.edu While these reactions often target olefinic groups, the principles of catalyst design, such as inducing coordinative unsaturation at the metal center, are broadly applicable to alkyne transformations. mit.edu Similarly, cobalt has emerged as an abundant and less toxic alternative for catalyzing C-H activation reactions in the presence of a diyne moiety, enabling the formation of elaborate isoquinolinone structures under relatively mild conditions. rsc.org

The table below summarizes representative metal-mediated transformations applicable to diyne systems.

| Catalyst Type | Transformation | Resulting Structure | Citation |

| NAC-Gold(I) | Tandem Hydroalkoxylation/Hydroamination | Tricyclic Heterocyclic Cages | nih.gov |

| Cobalt(II) | C-H Activation/Annulation | Hydroxyalkyl Isoquinolinones | rsc.org |

| Rhodium(I) | Directed Hydroboration | Borylated Compounds | mit.edu |

| Palladium(0)/Copper(I) | Cross-Coupling | Functionalized Enyne Scaffolds | acs.org |

Chemo- and Regioselectivity in this compound Transformations

Controlling the chemo- and regioselectivity is paramount when transforming a multifunctional molecule like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another (e.g., alkyne vs. alcohol), while regioselectivity concerns the specific site of a reaction within a functional group (e.g., which of the two alkyne units reacts, or which carbon of an alkyne bond).

In metal-catalyzed reactions of diynes, the choice of catalyst and the steric and electronic properties of the substrate are the primary determinants of selectivity. For unsymmetrical 1,3-diynes, the regiochemical outcome of cobalt(II)-catalyzed C–H activation can be effectively "steered" by the substitution pattern on the diyne itself. rsc.org This allows for the selective synthesis of different constitutional isomers, such as 3- or 4-hydroxyalkyl isoquinolinones, from the same amide starting material. rsc.org

Similarly, in the cyclopolymerization of 1,6-diynes catalyzed by Grubbs-type ruthenium complexes, the regioselectivity can be almost completely switched. nih.govacs.org The innate electronic preference of the ruthenium-based Fischer carbenes favors the formation of five-membered rings with high selectivity (>99:1). nih.govacs.org However, by modifying the catalyst to reduce the electrophilicity of the carbene—for example, by enforcing a trigonal-bipyramidal geometry which enhances π-backdonation—the selectivity can be inverted to favor the formation of six-membered rings with similarly high precision (<1:99). nih.govacs.org

Steric hindrance also plays a critical role. In carboboration reactions of 1,3-diynes, increasing the steric bulk on the alkyne substituents can enhance or even reverse the regioselectivity of the boration. acs.org For instance, introducing a bulky tert-butyl or trimethylsilyl (B98337) group on one side of the diyne can completely reverse the preferred site of methyl boration compared to less hindered aliphatic diynes. acs.org

The following table illustrates how reaction conditions can influence regioselectivity in diyne transformations.

| Catalyst System | Diyne Substituents | Key Factor | Regiochemical Outcome | Citation |

| Cobalt(II)/Amide | Unsymmetrical Aryl/Alkyl | Diyne Structure | Steerable formation of 3- or 4-substituted isoquinolinones | rsc.org |

| Grubbs-type Ruthenium | Diethyl dipropargylmalonate | Catalyst Ligand Electronics | Switchable between >99:1 for 5-membered rings and <1:99 for 6-membered rings | nih.govacs.org |

| Copper/Boron Reagent | Symmetrical vs. Asymmetrical | Steric Hindrance | Regioselectivity of carboboration can be reversed by bulky groups | acs.org |

Functionalization of this compound for Advanced Materials Precursors

The rigid, linear structure of the diyne unit in this compound, combined with its reactive hydroxyl end groups, makes it an excellent building block for advanced materials, particularly polymers.

The diyne backbone itself can be directly polymerized. Cyclopolymerization of α,ω-diynes using olefin metathesis catalysts like those developed by Grubbs is a powerful method to synthesize conjugated polymers containing cyclic structures within the polymer backbone. nih.govacs.org These materials are of interest for their potential applications in molecular electronics and optical devices. acs.org The regioselectivity control discussed previously is crucial here for defining the polymer's microstructure and, consequently, its bulk properties. nih.govacs.org

The two hydroxyl groups offer a distinct avenue for functionalization and polymerization. These groups can undergo classic polycondensation reactions with dicarboxylic acids or their derivatives (e.g., acid chlorides, esters) to form polyesters. nih.gov This approach allows for the incorporation of the rigid diyne segment into a more flexible polyester (B1180765) chain, creating materials with tailored thermal and mechanical properties. While high temperatures and vacuum are often needed for traditional polycondensation, these methods can produce biodegradable polymers if appropriate co-monomers are chosen. nih.gov

Furthermore, the hydroxyl groups can serve as initiation sites for other types of polymerization or as handles for grafting the molecule onto other polymer backbones. For example, they could be used in click chemistry reactions to synthesize poly(thiocarbonate ester)s, a class of polymers with good thermal stability and optical properties. researchgate.net The diol functionality is also foundational in creating cross-linked networks. By transforming the diyne into a diene (e.g., through partial reduction or rearrangement) and reacting it with a dienophile, thermo-reversible cross-linked materials can be fabricated via Diels-Alder reactions. researchgate.net

The table below outlines potential pathways for developing advanced materials from diynediol precursors.

| Polymerization/Functionalization Strategy | Resulting Material Type | Potential Application | Citation |

| Cyclopolymerization (of diyne) | Conjugated Polyenes | Molecular Electronics, Optical Materials | nih.govacs.org |

| Polycondensation (of diols) with Diacids | Polyesters | Biodegradable Plastics, Engineering Materials | nih.gov |

| Click Chemistry (using diols) | Poly(thiocarbonate ester)s | Optical Materials, Recyclable Polymers | researchgate.net |

| Conversion to Diene and Diels-Alder Reaction | Reversibly Cross-Linked Networks | Self-Healing Materials, Elastomers | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 3,8 Diethyldeca 4,6 Diyne 3,8 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. For a molecule such as 3,8-Diethyldeca-4,6-diyne-3,8-diol, a complete NMR analysis would provide invaluable information about its proton and carbon environments, as well as the connectivity of its atomic framework.

¹H-NMR Spectroscopy of this compound

A ¹H-NMR spectrum for this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule. Key expected resonances would include those for the hydroxyl (-OH) protons, the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl groups, and any protons on the carbon atoms adjacent to the diyne moiety. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be instrumental in confirming the precise arrangement of these groups.

¹³C-NMR Spectroscopy of this compound

The ¹³C-NMR spectrum would complement the ¹H-NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. Of particular interest would be the chemical shifts of the sp-hybridized carbons of the diyne group (C-4, C-5, C-6, C-7) and the sp³-hybridized carbons bearing the hydroxyl groups (C-3 and C-8).

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, for instance, between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing critical information for piecing together the molecular structure.

Without experimental data, a representative data table cannot be constructed.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. The C-O stretching vibrations would likely appear in the 1000-1200 cm⁻¹ region. The C≡C stretching vibrations of the diyne moiety are often weak or absent in the IR spectrum of symmetrical or near-symmetrical alkynes but might be observable in the Raman spectrum.

A Raman spectrum would be particularly useful for identifying the diyne functionality, as the C≡C triple bond stretching is typically Raman active and would be expected to produce a sharp signal in the 2100-2300 cm⁻¹ region.

A data table for vibrational frequencies remains unpopulated due to a lack of empirical data.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve the loss of water molecules from the diol functionality and cleavage of the ethyl groups, providing further structural confirmation.

A table of mass spectrometry data cannot be generated without access to experimental results.

X-ray Crystallography for Solid-State Structural Determination

Crystallographic data, such as unit cell dimensions and atomic coordinates, are not available in the absence of a published crystal structure.

Chiroptical Spectroscopy for Stereochemical Assignment of Chiral Derivatives

The unambiguous determination of the absolute configuration of chiral molecules is a critical aspect of chemical and pharmaceutical research. For chiral derivatives of this compound, which possess stereogenic centers at the C3 and C8 positions, chiroptical spectroscopy serves as a powerful tool for assigning the three-dimensional arrangement of their atoms. This technique relies on the differential interaction of chiral molecules with left and right circularly polarized light. The primary methods employed for this purpose are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

The core principle of this analysis involves a synergistic approach, combining experimental measurements with high-level quantum chemical calculations. biotools.usgaussian.com The absolute stereochemistry is established by comparing the experimentally measured VCD and/or ECD spectrum with spectra calculated for a specific enantiomer (e.g., the (3R,8R)-configuration). researchgate.netouj.ac.jp A match between the experimental and calculated spectra confirms the absolute configuration of the synthesized or isolated derivative.

Vibrational Circular Dichroism (VCD) Analysis

VCD spectroscopy measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. researchgate.net Since enantiomers of a chiral molecule are non-superimposable mirror images, they produce VCD spectra that are also mirror images—equal in magnitude but opposite in sign. researchgate.net This characteristic makes VCD an exceptionally reliable method for stereochemical assignment. researchgate.net

The analytical process for a chiral derivative of this compound would involve the following steps:

Experimental Measurement : The experimental VCD and its parent infrared (IR) spectra of a synthesized enantiomerically-enriched sample are recorded in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃).

Computational Modeling : A computational search for the most stable conformations of one enantiomer of the chiral diol is performed using methods like Density Functional Theory (DFT). scm.com For a flexible molecule like this compound, multiple low-energy conformers may exist, often influenced by intramolecular hydrogen bonding between the hydroxyl groups and the alkyne π-system.

Comparison and Assignment : The final calculated spectrum is compared to the experimental one. A good agreement in the pattern and signs of the VCD bands allows for the confident assignment of the absolute configuration of the derivative. biotools.us

As a representative example of the data obtained in such an analysis for a chiral secondary alcohol, the following table illustrates the comparison between experimental and calculated vibrational frequencies and rotational strengths.

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁵) | Calculated Rotational Strength (R)¹ | Vibrational Assignment |

|---|---|---|---|---|

| 1050 | 1055 | +2.5 | +28.5 | C-O Stretch / C-C Stretch |

| 1100 | 1105 | -5.8 | -60.2 | O-H Bend |

| 1250 | 1255 | +1.5 | +15.7 | C-H Bend |

| 1370 | 1375 | -3.1 | -33.9 | CH₃ Deformation |

| 1460 | 1465 | +4.0 | +45.1 | CH₂ Scissoring |

| 2240 | 2245 | -0.8 | -9.3 | C≡C Stretch |

| 2970 | 2975 | -7.2 | -80.5 | C-H Stretch (Alkyl) |

¹Units for Rotational Strength (R) are 10⁻⁴⁴ esu²cm².

Note: The data presented in this table is representative for a chiral secondary alcohol and serves to illustrate the type of data obtained from a VCD analysis. Specific experimental and calculated values for this compound derivatives are not available in the cited literature.

Electronic Circular Dichroism (ECD) Analysis

ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized light in the UV-visible range, which corresponds to electronic transitions. cas.cz While the diyne chromophore in this compound is inherently weak in the near-UV region, derivatization of the hydroxyl groups with suitable chromophoric auxiliaries can induce strong ECD signals. This approach, known as the exciton (B1674681) chirality method, is highly effective for stereochemical assignment.

If two chromophores are introduced into the molecule, their spatial interaction leads to characteristic split ECD signals, known as a Cotton effect. The sign of this Cotton effect (positive or negative) can be directly correlated with the absolute configuration of the stereogenic centers.

Polymerization Science Involving 3,8 Diethyldeca 4,6 Diyne 3,8 Diol

Fundamental Polymerization Mechanisms Applicable to Diyne Diols

The dual functionality of a diyne diol, possessing both alkyne (diyne) and hydroxyl (diol) groups, allows it to be theoretically polymerized through several mechanisms.

Radical Polymerization: Initiation, Propagation, and Termination Processes

Radical polymerization is a chain-growth process involving the sequential addition of monomers to a growing polymer chain with a radical active center. researchgate.netresearchgate.net The process consists of three key steps:

Initiation: The process begins when an initiator molecule, often a peroxide, is heated or exposed to UV light to form highly reactive free radicals. researchgate.netresearchgate.net These radicals then react with a monomer unit, transferring the radical to the monomer and starting the polymer chain. cyberleninka.rugoogle.com

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. cyberleninka.rugoogle.com This step repeats thousands of times to form a long polymer chain. researchgate.net

Termination: The growth of a polymer chain is stopped. This can occur through the combination of two growing radical chains to form a single, non-reactive polymer molecule, or through disproportionation where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. cyberleninka.rugoogle.com

Organometallic-Mediated Polymerization Strategies

Organometallic catalysts, particularly those based on transition metals like rhodium or palladium, are instrumental in the synthesis of conjugated polymers from acetylene-containing monomers. These catalysts can control the polymerization process to yield polymers with specific structures and properties, such as stereoregularity, which is crucial for electronic and photonic applications. For substituted acetylenes, rhodium-based catalysts are often employed due to their efficiency.

Step-Growth Polymerization Approaches for Diols

Step-growth polymerization involves the reaction between multifunctional monomers to form dimers, trimers, and eventually long-chain polymers. nveo.orgnih.gov Unlike chain-growth, any two molecular species can react with each other throughout the process. researchgate.net The diol functionality (-OH groups) on a molecule like 3,8-Diethyldeca-4,6-diyne-3,8-diol makes it a suitable candidate for step-growth polymerization. researchgate.net

This typically involves reacting the diol with a complementary difunctional monomer, such as a dicarboxylic acid or a diisocyanate, to form polyesters or polyurethanes, respectively. nih.govresearchgate.net A key characteristic of this mechanism is that high molecular weight polymers are only achieved at very high monomer conversion rates. nih.govufms.br

Table 1: Comparison of Polymerization Mechanisms

| Feature | Radical Polymerization | Step-Growth Polymerization |

|---|---|---|

| Monomer Reactivity | Monomer adds sequentially to a growing chain. | Any two oligomers or monomers can react. nveo.orgnih.gov |

| Molecular Weight | High molecular weight is achieved early in the reaction. | High molecular weight is achieved only at high conversion. nih.gov |

| Initiator | Requires a radical initiator. researchgate.net | Does not typically require an initiator. nveo.org |

| Reaction Species | Monomer, growing chains, and initiator present. | A distribution of dimers, trimers, and oligomers are present. nih.gov |

Synthesis of Conjugated Polymers from this compound Monomers

The synthesis of conjugated polymers from diyne monomers is a significant area of materials science due to their potential applications in electronics. The conjugated backbone, formed by the alternating double and triple bonds of the diyne units, allows for electron delocalization. While specific methods for this compound are not documented, techniques like oxidative coupling or organometallic cross-coupling reactions are commonly used for other diyne monomers to create such polymers.

Post-Polymerization Modification of Polymers Derived from this compound

Post-polymerization modification is a powerful strategy to introduce specific functionalities into a polymer after it has been synthesized. This allows for the tailoring of polymer properties for specific applications.

Thiol-Ene "Click Chemistry" for Polymer Functionalization

Thiol-ene chemistry is a highly efficient and versatile "click" reaction used for polymer modification. nih.gov The reaction involves the addition of a thiol (a compound containing an S-H group) across a carbon-carbon double bond (an ene). nih.gov This process can be initiated by radicals, often generated by UV light in the presence of a photoinitiator.

If a polymer derived from a diyne monomer were to be synthesized in a way that leaves residual carbon-carbon double bonds in the backbone or side chains, these "ene" groups would be available for functionalization. By selecting a thiol compound with a desired functional group (e.g., hydrophilic groups, bioactive molecules), the properties of the polymer surface or bulk material could be precisely altered. This method is valued for its high yields, tolerance to various functional groups, and mild reaction conditions. nih.gov

Thiol-Yne "Click Chemistry" for Polymer Functionalization

The thiol-yne reaction, a cornerstone of "click chemistry," offers a highly efficient and versatile method for polymer functionalization. rsc.orgwikipedia.org This reaction typically proceeds via a radical-mediated addition of a thiol to an alkyne, and in the case of a diyne such as this compound, can lead to the formation of multifunctional materials. rsc.orgacs.org The process involves two sequential additions of a thiol to each alkyne group, transforming the diyne into a tetrafunctional crosslinking node. acs.org

The functionalization of polymers using this compound via thiol-yne chemistry can be envisioned in several ways. For instance, pre-formed polymers bearing thiol groups can be crosslinked by the diyne, or conversely, polymers with pendant alkyne groups could be functionalized with thiol-containing molecules in the presence of the diyne as a crosslinker. The hydroxyl groups on the diyne can also be leveraged for further functionalization, either before or after the thiol-yne reaction, to introduce additional properties to the polymer network.

The reaction is typically initiated by UV irradiation or a radical initiator. wikipedia.org With mono-addition, a mixture of (E/Z)-alkenyl sulfides is formed. wikipedia.org The anti-Markovnikov addition is the favored pathway. wikipedia.org

Table 1: Illustrative Thiol-Yne Reaction Parameters for Acetylenic Diols

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Initiation | UV irradiation, Radical initiators (e.g., AIBN) | Generation of thiyl radicals to initiate addition | wikipedia.org |

| Catalysts | Triethylborane, Rhodium complexes, Gold | Can facilitate the reaction, sometimes with stereocontrol | wikipedia.org |

| Stoichiometry | Thiol:Alkyne ratio of 2:1 | Favors complete di-addition to form a dithioether | curtin.edu.au |

| Solvent | Wide range of organic solvents | Reaction can be performed in various common solvents | acs.orgnih.gov |

Architectural Control in Polymerization: Linear, Branched, and Crosslinked Systems

The difunctional nature of the alkyne groups and the additional presence of two hydroxyl groups in this compound make it a versatile building block for controlling polymer architecture.

Linear Systems: While the tetrafunctionality of the diyne (two alkynes and two hydroxyls) naturally lends itself to branched or crosslinked structures, the synthesis of linear polymers is also conceivable. This could be achieved through a step-growth polymerization where the hydroxyl groups react with a difunctional monomer, leaving the alkyne groups pendant for subsequent functionalization. Alternatively, under controlled conditions, a transition-metal-catalyzed polymerization could potentially lead to linear polymers. d-nb.info

Branched and Hyperbranched Systems: The reaction of this compound with a multifunctional thiol (e.g., a trithiol or tetrathiol) via thiol-yne click polymerization would readily lead to the formation of hyperbranched polymers. d-nb.inforsc.org The degree of branching could be controlled by the stoichiometry of the reactants. Photo-initiated thiol-yne polymerizations are known to produce polymers with hyperbranched structures. d-nb.info

Crosslinked Systems: The most direct application of this compound in controlling polymer architecture is in the formation of highly crosslinked networks. acs.org When copolymerized with dithiols, the diyne acts as a crosslinking agent, leading to the formation of a three-dimensional polymer network. acs.orgnih.gov The density of these networks can be tuned by adjusting the ratio of the diyne to the dithiol. curtin.edu.au Such networks are expected to exhibit enhanced thermal and mechanical properties.

Table 2: Architectural Outcomes Based on Polymerization with Acetylenic Diols

| Polymer Architecture | Synthetic Strategy | Key Features | Reference |

|---|---|---|---|

| Linear | Step-growth polymerization of hydroxyl groups; Controlled transition-metal-catalyzed polymerization of alkynes. | Pendant alkyne groups available for post-polymerization modification. | d-nb.info |

| Branched/Hyperbranched | Thiol-yne polymerization with multifunctional thiols. | High degree of branching, numerous terminal functional groups. | d-nb.inforsc.org |

| Crosslinked | Thiol-yne polymerization with dithiols; Copolymerization with other multifunctional monomers. | High crosslink density, enhanced thermal and mechanical stability. | acs.orgnih.gov |

Copolymers and Hybrid Materials Incorporating this compound Moieties

The incorporation of this compound into copolymers and hybrid materials can impart unique properties and functionalities.

Copolymers: this compound can be copolymerized with a variety of other monomers to create copolymers with tailored properties. For example, its copolymerization with flexible monomers could lead to the formation of tough, flexible hydrogels. acs.org Block copolymers containing segments with the diyne moiety could be synthesized to create self-assembling materials with interesting morphologies. The synthesis of block copolymers of poly(silylene diethynylbenzen) and poly(silylene dipropargyl aryl ether) has been reported through Grignard reactions. nih.gov

Hybrid Materials: The diyne and hydroxyl functionalities of this compound make it an excellent candidate for the preparation of organic-inorganic hybrid materials. The hydroxyl groups can be used to graft the molecule onto the surface of inorganic nanoparticles (e.g., silica (B1680970), titania), which can then be incorporated into a polymer matrix via the polymerization of the alkyne groups. This can lead to hybrid materials with enhanced mechanical strength, thermal stability, and optical properties. For instance, new polyurethane networks containing silica have been synthesized through Diels-Alder polymerization and Michael addition reactions. researchgate.net

Table 3: Examples of Copolymers and Hybrid Materials with Acetylenic Monomers

| Material Type | Monomers/Components | Synthetic Method | Potential Applications | Reference |

|---|---|---|---|---|

| Block Copolymers | Poly(silylene diethynylbenzene), Poly(silylene dipropargyl aryl ether) | Grignard Reaction | High-performance resin matrix for composites | nih.gov |

| Amphiphilic Copolymers | N-vinyl-2-pyrrolidone, Allyl glycidyl (B131873) ether | Radical Copolymerization | Drug delivery nanoaggregates | aau.dk |

| Organic-Inorganic Hybrids | Polyurethane, Silica | Diels-Alder polymerization, Michael addition | Materials with tunable glass transition temperatures and crosslinking densities | researchgate.net |

| Conjugated Microporous Polymers | Tetraphenylethene, Dibenzo[g,p]chrysene units with diyne linkers | Palladium-catalyzed alkyne-alkyne coupling | Electrode materials for supercapacitors | rsc.orgrsc.org |

Theoretical and Computational Investigations of 3,8 Diethyldeca 4,6 Diyne 3,8 Diol

Quantum Chemical Calculations on Electronic Structure and Bonding

Specific quantum chemical calculations detailing the electronic structure and bonding of 3,8-Diethyldeca-4,6-diyne-3,8-diol are not found in the reviewed literature. However, a standard approach to this investigation would involve the use of quantum chemistry software to model the molecule. cyberleninka.ru

For a molecule like this compound, computational methods such as Density Functional Theory (DFT) or semi-empirical methods like RM3 could be employed to calculate parameters like bond energies, total energy, and electronic energy. cyberleninka.ru These calculations would elucidate the nature of the bonding within the diyne core and the influence of the ethyl and hydroxyl substituents on the electronic environment.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | - | Indicates the ability to donate an electron. |

| LUMO Energy | - | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

| Atomic Charges | - | Reveals the distribution of electron density. |

Note: The table above is for illustrative purposes only, as specific data for this compound is not available.

Conformational Analysis and Molecular Dynamics Simulations

There are no specific studies on the conformational analysis or molecular dynamics simulations of this compound in the available literature. Such investigations are crucial for understanding the three-dimensional structure and flexibility of the molecule, which in turn influence its physical and chemical properties.

A conformational analysis would typically involve scanning the potential energy surface of the molecule by systematically rotating the rotatable bonds, such as the C-C bonds adjacent to the hydroxyl groups. This would identify the most stable conformers (energy minima) and the energy barriers between them.

Molecular dynamics (MD) simulations would provide a time-resolved view of the molecule's behavior. nih.gov By simulating the movement of each atom over time, MD can reveal how the molecule flexes, bends, and interacts with its environment, such as in a solvent or in the solid state. nih.gov The accuracy of these simulations is highly dependent on the quality of the force field used. nih.gov

Computational Studies of Reaction Mechanisms for Synthesis and Derivatization

While the synthesis of various acetylenic diols has been documented, computational studies on the specific reaction mechanisms for the synthesis and derivatization of this compound are absent from the scientific literature.

Computational chemistry can be a powerful tool to elucidate reaction pathways. nih.gov For instance, in the synthesis of a similar compound, p-menthane-3,8-diol, it was found that the reaction could proceed via a carbocation-hydration pathway. rsc.org For the synthesis of this compound, which could potentially be synthesized via the Favorsky reaction from the appropriate acetylenic alcohol and ketone, quantum chemical calculations could be used to model the transition states and intermediates. nveo.org This would help in understanding the reaction kinetics and optimizing reaction conditions for higher yields. Similarly, computational studies could predict the most likely sites for derivatization reactions, such as esterification of the hydroxyl groups.

Polymerization Simulations and Prediction of Resultant Polymer Architectures

No literature was found detailing polymerization simulations or the prediction of polymer architectures for this compound. However, the presence of the conjugated diyne functionality suggests that this molecule could be a monomer for polymerization, similar to other diacetylenes which can undergo solid-state polymerization. researchgate.net

Simulations could predict the topochemical polymerization of the monomer in a crystalline state, providing insights into the resulting polymer's structure, be it a ladder-like or other architecture. These simulations would also help in understanding the electronic and mechanical properties of the resulting polymer. The study of related diacetylenes has shown that the monomer's packing in the crystal lattice is crucial for its reactivity in the solid state. researchgate.net

Development of Accurate Force Fields for Diyne-Containing Systems

The development of accurate force fields is a prerequisite for reliable molecular dynamics simulations of any molecule, including diyne-containing systems. wikipedia.org A force field is a set of parameters and equations that describe the potential energy of a system of atoms. wikipedia.org For small organic molecules, transferable force fields like GAFF (General AMBER Force Field) and CGenFF (CHARMM General Force Field) are often used. nih.goveiu.edu

However, for novel or uncommon functional groups like the diyne moiety, existing force fields may not be adequate. In such cases, a specific force field needs to be developed. This process typically involves parametrizing the force field against high-level quantum mechanical calculations or experimental data. eiu.edubris.ac.uk This includes defining parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The development of polarizable force fields, which account for the electronic response of the molecule to its environment, is an area of active research and could provide more accurate simulations for diyne-containing systems. eiu.edu

Applications and Material Science Prospects of 3,8 Diethyldeca 4,6 Diyne 3,8 Diol

Precursors for Advanced Polymer Materials

The diyne functionality within 3,8-diethyldeca-4,6-diyne-3,8-diol makes it a promising monomer for the synthesis of advanced polymer materials. The conjugated system of triple bonds can undergo various polymerization reactions to create polymers with unique electronic and structural properties.

Synthesis of Poly(diyne) Structures for Specific Applications

The Glaser-Hay coupling, an oxidative coupling of terminal alkynes, is a well-established method for the synthesis of poly(diynes). While this compound is an internal diyne, modifications to its synthesis could yield terminal diyne analogues suitable for this type of polymerization. For instance, the polymerization of bis-propargyl ethers of other diols, such as isohexides, has been successfully demonstrated using copper and nickel catalysts to produce 1,3-diyne containing polymers. nih.govyoutube.com Such poly(diyne) backbones are rigid and can be further modified, for example, through hydrogenation to yield more flexible saturated polyethers. nih.govyoutube.com Polymers derived from this compound could potentially find applications as high-performance thermosets or as precursors to carbonaceous materials.

Development of Cross-Linked Polymer Networks with Tailored Properties

The diol and diyne functionalities of this compound offer multiple routes to the formation of cross-linked polymer networks. The hydroxyl groups can react with diisocyanates to form polyurethanes, with the diyne unit becoming part of the polymer backbone or a pendant group. Furthermore, the diyne unit itself can be utilized for cross-linking reactions. For example, Diels-Alder reactions are a powerful tool for creating thermoreversible cross-linked networks. acs.orgrug.nlresearchgate.net By functionalizing the diol with dienes, such as furan (B31954) or cyclopentadiene, it could then be cross-linked with a bismaleimide. rug.nlresearchgate.net The reversibility of the Diels-Alder reaction allows for the material to be healed or reprocessed upon heating. rug.nlosti.gov The rigidity of the this compound backbone could impart high thermal stability and mechanical strength to the resulting network.

Table 2: Potential Cross-Linking Strategies for this compound Based Polymers

| Cross-Linking Chemistry | Reactive Groups on Monomer | Cross-Linker | Potential Properties |

| Polyurethane Formation | Hydroxyl Groups | Diisocyanates | Thermoset elastomers, coatings |

| Diels-Alder Reaction | Functionalized Diene/Dienophile | Bismaleimide/Di-diene | Thermoreversible, self-healing materials |

| Oxidative Coupling | Diyne Moiety | - (with catalyst) | Rigid, conjugated network |

Polymers for Electronic and Optical Applications Based on Conjugated Systems

The conjugated diyne core of this compound is a key feature that suggests its potential use in the development of polymers for electronic and optical applications. Conjugated polymers, such as polythiophenes and polyacetylenes, are known for their semiconducting and light-emitting properties. osti.govnih.gov The polymerization of this compound could lead to polymers with a highly conjugated backbone, which is a prerequisite for electrical conductivity and interesting optical behavior. The specific electronic properties would be influenced by the nature of the substituents and the degree of polymerization. While direct evidence for this specific diol is lacking, the broader class of conjugated polymers is extensively used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. chemicalregister.comacs.org

Role as a Key Building Block in Complex Organic Syntheses

Beyond polymer science, this compound can serve as a versatile building block in complex organic synthesis. The combination of hydroxyl and alkyne functional groups allows for a wide range of chemical transformations. For instance, diyne-diols with terminal alkyne groups have been used in gold-catalyzed tandem reactions with external nucleophiles to construct intricate, tricyclic cage-like structures. nih.gov This highlights the potential of the diyne-diol motif to create geometrically defined, rigid molecular architectures. The hydroxyl groups can be used as directing groups or can be transformed into other functionalities to further elaborate the molecular structure.

Supramolecular Assemblies and Host-Guest Interactions (e.g., Cyclodextrin Complexation for Diols)

The hydroxyl groups of this compound are capable of forming hydrogen bonds, which can drive the formation of supramolecular assemblies. nwhitegroup.com These non-covalent interactions can lead to the self-assembly of the molecules into well-defined structures such as chains, sheets, or more complex three-dimensional networks.

A specific area of interest is the potential for host-guest interactions, such as complexation with cyclodextrins. nih.govnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.govnih.gov They are known to form inclusion complexes with a variety of guest molecules, including diols. nveo.orgcdnsciencepub.com The formation of such complexes can alter the physical and chemical properties of the guest molecule, such as its solubility and stability. nih.gov While no studies have specifically investigated the complexation of this compound with cyclodextrins, the hydrophobic nature of the decadiyne backbone and the presence of hydroxyl groups make it a plausible candidate for such interactions.

Exploration in High-Performance Materials Development

The inherent rigidity of the diyne unit in this compound suggests that polymers derived from it could exhibit properties suitable for high-performance materials. High-performance polymers are characterized by their excellent mechanical strength, thermal stability, and chemical resistance. youtube.comyoutube.com For example, the incorporation of rigid aromatic or acetylenic units into a polymer backbone often leads to materials with high glass transition temperatures and good dimensional stability. youtube.com The cross-linked networks that could be formed from this diol, as discussed in section 7.1.2, would also contribute to enhanced mechanical properties and solvent resistance, which are hallmarks of high-performance materials. acs.org

Future Directions and Emerging Research Areas for 3,8 Diethyldeca 4,6 Diyne 3,8 Diol

Innovation in Green and Sustainable Synthetic Methodologies

The traditional synthesis of acetylenic diols, often accomplished through variations of the Favorsky reaction, can be accompanied by the formation of by-products and may rely on harsh reaction conditions. nveo.org Research into greener and more sustainable synthetic routes is a key future direction. This involves exploring alternative catalysts, solvent-free reaction systems, and processes that improve atom economy and reduce waste.

Key areas for innovation include:

Catalyst Development: Moving beyond traditional alkali catalysts like potassium hydroxide (B78521) (KOH) to more sustainable and reusable options is a priority. nveo.orggoogle.com Research into heterogeneous catalysts, such as polymer-supported catalysts or those derived from renewable resources like lignin, could offer improved selectivity and easier separation, minimizing waste. rsc.org

Alternative Reaction Media: The use of environmentally benign solvents is crucial. Exploring reactions in water or CO2-H2O mediums, which can act as a temporary acid catalyst, presents a promising green alternative to volatile organic solvents. researchgate.net

Solvent-Free Systems: Developing solvent-free synthesis methods, potentially using melt polycondensation or mechanochemical approaches, would significantly enhance the environmental profile of the production process. researchgate.netnih.gov

By-product Minimization: A significant challenge in acetylenic diol synthesis is the competing aldol-crotonic condensation reaction, which forms by-products and complicates purification. nveo.org Future methodologies will focus on reaction conditions and catalyst designs that suppress these side reactions, thereby increasing the yield and purity of the desired diol.

Table 1: Comparison of Synthetic Methodologies for Acetylenic Diols

| Feature | Traditional Method (e.g., Favorsky Reaction) | Emerging Green Methodologies |

|---|---|---|

| Catalyst | Strong bases (e.g., KOH) nveo.org | Heterogeneous catalysts, biocatalysts, acid catalysts from renewable sources rsc.orgresearchgate.net |

| Solvent | Organic solvents (e.g., Diethyl ether) nveo.org | Water, supercritical CO2, or solvent-free systems researchgate.netnih.gov |

| By-products | Aldehyd condensation products, hydroxyaldehydes nveo.org | Reduced by-product formation due to higher selectivity |

| Efficiency | Can be limited by side reactions and difficult purification nveo.org | Potential for higher yields, easier purification, and catalyst recycling google.com |

Expanding the Reactivity Profiles and Advanced Derivatization Strategies

The bifunctional nature of 3,8-Diethyldeca-4,6-diyne-3,8-diol, with its two hydroxyl groups and a conjugated diyne system, offers rich chemistry to be explored. Future research will focus on selectively targeting these functional groups to create a diverse library of new derivatives with tailored properties.

Advanced derivatization strategies include:

Selective Esterification and Etherification: The two hydroxyl groups can be converted into esters or ethers. Research into selective mono- or di-functionalization will allow for precise control over the molecule's polarity, solubility, and reactivity. Such derivatives are being explored for various applications, including as novel diester compounds. nih.gov

Post-Column Derivatization for Analysis: Advanced analytical techniques can utilize rapid derivatization for enhanced detection and identification. For instance, vicinal diols can be rapidly derivatized with reagents like 6-bromo-3-pyridinylboronic acid (BPBA) for highly selective and sensitive profiling by mass spectrometry, a technique that could be adapted for acetylenic diols. nih.govescholarship.org

Reactions of the Diyne Core: The conjugated diyne core is a key feature for polymerization and electronic applications. Future work will explore addition reactions across the triple bonds, cyclization reactions, and metal-catalyzed cross-coupling reactions to build more complex molecular architectures.

Table 2: Potential Derivatization Reactions and Applications

| Functional Group | Derivatization Reaction | Potential Application of Derivative | Supporting Evidence |

|---|---|---|---|

| Hydroxyl (-OH) Groups | Esterification with acid anhydrides | Synthesis of novel diesters with unique properties | nih.gov |

| Hydroxyl (-OH) Groups | Reaction with boronic acids | Selective analytical profiling and quantification | nih.govescholarship.org |

| Hydroxyl (-OH) Groups | Conversion to silylated oximes | Unambiguous identification in complex mixtures via GC-MS | researchgate.net |

Precision Polymerization and Rational Design of Advanced Materials

One of the most exciting future directions for this compound is its use as a monomer for the synthesis of advanced polymers. The rigid diyne unit can be polymerized to form highly conjugated backbones, leading to materials with interesting optical and electronic properties.

Key research thrusts include:

Solid-State Polymerization: Diacetylene compounds can undergo topochemical polymerization in the solid state, initiated by heat or UV radiation, to produce highly ordered, single-crystal polymers. researchgate.net This method allows for precise control over the polymer structure, leading to materials with a fully conjugated backbone that can be described by either a butatriene or an enyne mesomeric structure. researchgate.net

Rational Design of Polymers: By systematically modifying the side groups (in this case, the ethyl and hydroxyl-containing moieties), researchers can apply principles of rational design to tune the properties of the resulting polymers. rsc.orgnih.gov This allows for the creation of materials with specific charge-transfer characteristics, solubility, and processability for applications in organic electronics. rsc.org

Copolymerization: Incorporating this compound into copolymers with flexible aliphatic diols or diacids can create new classes of polyesters. researchgate.net This approach allows for the tuning of thermal properties, such as the glass transition temperature (Tg), and mechanical characteristics of the final material.

Integration with Nanotechnology and Nanoscience Research

The unique molecular structure of this compound makes it a promising candidate for applications in nanotechnology and nanoscience. Its ability to form ordered structures and its surfactant-like properties are particularly relevant.

Emerging research areas are:

Self-Assembled Monolayers (SAMs): The hydroxyl groups can serve as anchor points to bind the molecule to various substrates, while the rigid diyne core can facilitate ordered packing. This could be used to create well-defined surfaces with tailored wettability or to serve as templates for further nanofabrication.

Molecular Wires: The conjugated backbone of polymers derived from this diol could function as molecular-scale wires. Research will focus on measuring and controlling the conductivity of these polymers, a critical step toward their use in nanoelectronic circuits.

Stabilizers for Nanoparticles and Graphene: Acetylenic diols are known for their excellent surfactant properties, including the ability to reduce dynamic surface tension. researchgate.net This suggests that this compound and its derivatives could be effective dispersing agents for stabilizing nanoparticles or exfoliating and stabilizing 2D materials like graphene in aqueous solutions, an area where rational design is key to improving performance. nih.gov

Interdisciplinary Research Synergies with Related Chemical Fields

The potential applications of this compound extend beyond materials science, creating opportunities for synergistic research with other chemical fields.

Flow Assurance in Energy: A powerful synergy has been demonstrated between acetylenic diol surfactants and kinetic hydrate (B1144303) inhibitor (KHI) polymers. acs.orgacs.org Sparingly soluble acetylenic diols can significantly boost the performance of KHI polymers used to prevent the formation of gas hydrates in oil and gas pipelines. Future research could optimize the structure of diols like this compound to maximize this synergistic effect. acs.org

Advanced Formulations: Acetylenic diols are widely used as high-performance wetting agents and defoamers in complex formulations like inks, paints, and coatings. researchgate.net Research shows they can interact with other formulation components, such as polymer dispersants, which can impact performance. researchgate.net Understanding and controlling these interactions is key to designing next-generation, high-performance formulations.

Biomaterials and Bioconjugation: While not yet explored, the hydroxyl groups offer handles for conjugation to biological molecules. Future interdisciplinary work could investigate the potential of these rigid, linear molecules as linkers in bioconjugates or as building blocks for novel biomaterials.

Table 3: Interdisciplinary Applications of Acetylenic Diols

| Field | Application | Mechanism of Action | Supporting Evidence |

|---|---|---|---|

| Energy & Chemical Engineering | Synergist for Kinetic Hydrate Inhibitors (KHIs) | Enhances the performance of KHI polymers in preventing gas hydrate plugs. | acs.orgacs.org |

| Coatings & Inks | Wetting Agent & Molecular Defoamer | Lowers dynamic surface tension due to unique molecular structure. | researchgate.net |

| Polymer Chemistry | Dispersant-Wetting Agent Interactions | Forms complexes with polymer dispersants, affecting formulation viscosity and stability. | researchgate.net |

Q & A

What are the established methods for synthesizing or isolating 3,8-Diethyldeca-4,6-diyne-3,8-diol from natural sources?

Level : Basic

Methodological Answer :

The compound is commonly isolated from plants such as Aralia cordata and Cnidium officinale using solvent-based extraction. For example, ethanol or ethyl acetate is employed to extract polyacetylenic diols from crushed plant material, followed by chromatographic purification (e.g., silica gel column chromatography) to isolate the target compound . Catalytic systems involving copper chloride and ammonia have also been reported for synthesizing diacetylenic diols, achieving yields up to 90% under optimized conditions .

How is the stereochemistry of this compound characterized, and what analytical techniques are critical for confirming its structure?

Level : Basic

Methodological Answer :

Stereochemical analysis requires a combination of NMR (¹H and ¹³C) and mass spectrometry (HR-MS). For instance, the (3R,8S,9Z) configuration of falcarindiol (a structural analog) was confirmed via NMR coupling constants and optical rotation data . Advanced techniques like X-ray crystallography or circular dichroism (CD) may resolve ambiguities in diastereomeric forms .

What biological activities have been reported for this compound, and what model systems are used to evaluate them?

Level : Basic

Methodological Answer :

The compound exhibits anti-proliferative activity against cancer cell lines (e.g., MCF-7 breast cancer cells) via cell cycle arrest at the G0/G1 phase . Anti-inflammatory effects are assessed using microglial cells (e.g., BV-2 cells), where it suppresses NO production and iNOS expression at IC₅₀ values ranging from 10–50 μM . Standard assays include MTT for viability and ELISA/Western blot for protein expression analysis.

How can researchers design experiments to investigate the mechanism of action of this compound in neurodegenerative disease models?

Level : Advanced

Methodological Answer :

Advanced studies involve (i) in vitro models: Primary hippocampal neurons or neuroblastoma cell lines treated with oxidative stress inducers (e.g., LPS or Aβ peptides), followed by measurement of apoptosis markers (caspase-3/7) and mitochondrial membrane potential . (ii) In vivo models: Transgenic mice (e.g., APP/PS1 for Alzheimer’s) administered with the compound via oral gavage, with behavioral tests (Morris water maze) and histopathological analysis of brain tissues . Dose-response curves and pharmacokinetic profiling (e.g., plasma half-life) are critical for translational relevance.

What challenges arise in optimizing analytical methods for quantifying this compound in complex matrices?

Level : Advanced

Methodological Answer :

Key challenges include low natural abundance and structural instability under UV light or high temperatures. Reverse-phase HPLC with UV/Vis detection (λ = 254 nm) is commonly used, but sensitivity can be improved via derivatization with fluorescent tags (e.g., dansyl chloride) . LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity in plant extracts or biological fluids, with detection limits as low as 0.1 ng/mL .

How should researchers address contradictions in reported bioactivity data across different studies?

Level : Advanced

Methodological Answer :

Discrepancies (e.g., varying IC₅₀ values in anti-cancer assays) may stem from differences in stereochemical purity, solvent systems (DMSO vs. ethanol), or cell culture conditions. To resolve these:

- Validate compound identity via chiral HPLC or NMR.

- Replicate assays using standardized protocols (e.g., ATCC cell lines, serum-free media).

- Perform meta-analyses comparing datasets from PubChem or ChEMBL .

What role does stereochemistry play in the compound’s bioactivity, and how can this be exploited for drug design?

Level : Advanced

Methodological Answer :

The (3R,8S) configuration is critical for binding to molecular targets like NF-κB or cyclooxygenase-2 (COX-2). For example, enantiomeric analogs show reduced activity in NO inhibition assays . Structure-activity relationship (SAR) studies can guide synthetic modifications, such as introducing methyl groups at C-3 or C-8 to enhance metabolic stability while retaining potency .

What safety protocols are recommended for handling this compound in laboratory settings?

Level : Basic

Methodological Answer :

Due to its potential cytotoxicity, handle the compound in a fume hood with PPE (gloves, lab coat). Store at -20°C in amber vials to prevent photodegradation . For waste disposal, neutralize with 10% KOH in ethanol before incineration. Acute toxicity data (LD₅₀) should be obtained via OECD Guideline 423 assays using rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.